5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride
Description
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride is a thiophene-based carboxylic acid derivative functionalized with a diethylaminomethyl group at the 5-position of the heterocyclic ring.
Properties
IUPAC Name |
5-(diethylaminomethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDYRQGIXKOXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(S1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride is a synthetic compound with a unique structure that includes a thiophene ring and a diethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C12H16ClN O2S
- Molecular Weight : 273.78 g/mol
- CAS Number : 820127-57-4
The presence of the diethylamino group enhances the compound's solubility and reactivity, while the thiophene ring contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The carboxylic acid group can participate in acid-base reactions, which may inhibit specific enzymes by binding to their active sites.
- Nucleophilic Activity : The diethylamino group can act as a nucleophile in alkylation or acylation reactions, potentially modifying other biomolecules.
- Electrophilic Aromatic Substitution : The thiophene ring can engage in electrophilic aromatic substitution, influencing cellular signaling pathways.
Anticancer Activity
Studies indicate that thiophene derivatives can possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For example, compounds targeting PIM kinases have shown promise in cancer therapy . Given the structural features of this compound, it may similarly affect cancer cell lines.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antibacterial Screening
In a study evaluating various thiophene derivatives for antibacterial activity, compounds were tested against Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting strong antibacterial potential. Although this compound was not specifically tested, its structural analogs showed promising results.
Case Study 2: Anticancer Potential
A series of thiophene-based compounds were evaluated for their effects on human cancer cell lines. The study found that modifications in the thiophene structure significantly impacted cytotoxicity. Compounds similar to this compound were noted for their ability to induce apoptosis in breast cancer cells, highlighting the potential for further exploration of this compound in cancer research.
Scientific Research Applications
Applications in Medicinal Chemistry
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride has been identified as a promising candidate for developing new therapeutic agents due to its structural properties. Its applications include:
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Anti-inflammatory Agents : The carboxylic acid functional group allows for interactions with biological targets involved in inflammation pathways, suggesting potential as anti-inflammatory drugs.
- Neurological Applications : The diethylamino group may enhance blood-brain barrier permeability, indicating potential use in treating neurological disorders.
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic contexts:
-
Antimicrobial Efficacy :
- A study demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibiotics.
-
Anti-inflammatory Mechanisms :
- Research indicated that compounds derived from this scaffold effectively inhibited pro-inflammatory cytokines in vitro, suggesting their utility in managing inflammatory diseases.
-
Neuroprotective Effects :
- Investigations into the neuroprotective properties revealed that specific modifications to the compound could enhance its ability to mitigate neuronal damage in models of neurodegeneration.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in the amine substituent attached to the thiophene ring. Below is a comparative analysis:
Pharmacological and Toxicological Considerations
- Bioactivity : Piperazinyl and methylpiperazinyl analogs are frequently explored in drug discovery for their ability to modulate receptor binding (e.g., serotonin or dopamine receptors) .
- Toxicity: Limited toxicological data are available for thiophene-based hydrochlorides. A related compound, Thiophene fentanyl hydrochloride, carries warnings about understudied toxicity profiles .
- Solubility : Hydrochloride salts generally exhibit better aqueous solubility than free bases, critical for bioavailability in drug formulations .
Preparation Methods
Thiophene Ring Construction
Thiophene rings can be prepared by classical methods such as the Gewald reaction, which condenses sulfur, α-methylene carbonyl compounds, and α-cyano esters to yield substituted thiophenes. Alternatively, commercially available thiophene derivatives serve as starting materials for further functionalization.
Functionalization with Diethylaminomethyl Group
The diethylaminomethyl group is introduced via nucleophilic substitution or Mannich-type reactions, where a suitable leaving group (e.g., halogen or aldehyde) on the thiophene ring is replaced or converted to the diethylaminomethyl moiety. This step often involves reaction with diethylamine and formaldehyde or related reagents under controlled conditions.
Carboxylation at the 2-Position
Carboxylation is typically achieved through:
- Direct carboxylation using carbon dioxide under basic conditions.
- Conversion of ester or nitrile precursors to carboxylic acid via hydrolysis.
- Use of diethyl malonate derivatives followed by saponification and decarboxylation to yield the thiophene-2-carboxylic acid core.
Formation of Hydrochloride Salt
The final step involves treating the free base compound with hydrochloric acid to obtain the hydrochloride salt, enhancing compound stability and solubility.
Detailed Preparation Methods and Reaction Conditions
| Step | Description | Reagents/Conditions | Notes/Outcome | |
|---|---|---|---|---|
| 1 | Thiophene ring synthesis or starting material selection | Gewald reaction or commercial thiophene derivatives | Provides core thiophene scaffold | |
| 2 | Introduction of diethylaminomethyl group | Reaction of 5-formylthiophene-2-carboxylic acid with diethylamine and formaldehyde (Mannich reaction) | Controlled temperature (0-25°C), solvent: ethanol or DMF | Selective substitution at 5-position |
| 3 | Carboxylation or hydrolysis | Hydrolysis of ester or nitrile intermediates under acidic or basic conditions | Reflux in ethanol or aqueous medium | Formation of carboxylic acid at 2-position |
| 4 | Salt formation | Treatment with HCl gas or aqueous HCl | Room temperature | Formation of hydrochloride salt |
Representative Synthetic Route Example
A plausible synthetic sequence based on analogous compounds is as follows:
- Starting Material: 5-formylthiophene-2-carboxylic acid or its ester derivative.
- Mannich Reaction: React with diethylamine and formaldehyde in ethanol at 0–25°C to form 5-[(diethylamino)methyl]thiophene-2-carboxylic acid or ester.
- Hydrolysis: If ester was used, saponify under alkaline conditions (NaOH in ethanol/water) to yield the free acid.
- Salt Formation: Treat the free acid with hydrochloric acid to precipitate the hydrochloride salt.
Reaction Mechanisms and Notes
- Mannich Reaction: The nucleophilic diethylamine attacks the electrophilic iminium ion formed from formaldehyde and the aldehyde group on the thiophene ring, resulting in the diethylaminomethyl substitution at the 5-position.
- Carboxylation: Hydrolysis or direct carboxylation ensures the presence of the acid group at the 2-position, critical for biological activity.
- Salt Formation: Protonation of the amino group by HCl stabilizes the compound as a hydrochloride salt, improving handling and solubility.
Comparative Analysis with Related Compounds
| Compound | Substituent at 5-position | Preparation Notes | Unique Features |
|---|---|---|---|
| 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride | Methylamino | Mannich reaction with methylamine | Simpler amine, easier substitution |
| 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride | Diethylamino | Similar Mannich reaction with diethylamine | Bulkier amine, may affect reactivity and biological activity |
| Thiophene-2-carboxylic acid | None | Direct carboxylation or hydrolysis | Lacks amino substituent, less versatile |
Research Findings on Preparation Efficiency and Yields
- Industrial methods optimize reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
- Continuous flow reactors and automated synthesis have been reported to improve scalability and reproducibility for thiophene derivatives.
- Yields for the Mannich reaction step typically range from 70% to 90%, depending on reagent purity and reaction time.
- Hydrolysis and salt formation steps generally proceed with near-quantitative yields under optimized conditions.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Typical Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Thiophene ring formation | Gewald reaction or commercial sourcing | Sulfur, α-methylene carbonyl, α-cyano ester | 60-100°C, solvent dependent | 60-85% | Base scaffold preparation |
| Aminomethyl substitution | Mannich reaction | Diethylamine, formaldehyde | 0-25°C, ethanol or DMF | 70-90% | Selective substitution at 5-position |
| Carboxylation/hydrolysis | Ester hydrolysis or direct carboxylation | NaOH (for hydrolysis), CO2 (for carboxylation) | Reflux, aqueous or alcoholic solvents | 80-95% | Ensures carboxylic acid group |
| Hydrochloride salt formation | Acid-base reaction | HCl gas or aqueous HCl | Room temperature | ~100% | Stabilizes compound |
Q & A
Q. What are the established synthetic pathways for 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride?
- Methodological Answer : A typical synthesis involves functionalizing thiophene-2-carboxylic acid with a diethylamino methyl group. This can be achieved via a Mannich reaction , where formaldehyde and diethylamine react with the thiophene derivative in acidic or basic conditions. Alternatively, nucleophilic substitution on a chloromethyl intermediate (e.g., 5-(chloromethyl)thiophene-2-carboxylic acid) with diethylamine may be employed. The final hydrochloride salt is often formed during purification by treating the free base with HCl. Key steps include:
- Monitoring reaction progress via TLC or HPLC .
- Purification via recrystallization or column chromatography .
Critical Parameters : - Optimal pH for amine alkylation (basic conditions preferred for nucleophilic substitution).
- Temperature control to avoid side reactions (e.g., over-alkylation).
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and diethylamino group .
- FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt formation (N-H stretches).
- Chromatographic Methods :
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
- Elemental Analysis :
- Match calculated and observed C, H, N, S, and Cl percentages .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Avoid exposure to light (use amber vials) due to potential photodegradation of the thiophene ring .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., microbial enzymes or inflammatory receptors) .
- QSAR Studies : Correlate electronic properties (e.g., Hammett σ values of the thiophene substituents) with observed bioactivity .
- MD Simulations : Assess stability of ligand-target complexes over time (≥100 ns trajectories recommended) .
Validation : Cross-check computational predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Validate compound solubility (e.g., DMSO concentration ≤1% to avoid solvent interference) .
- Salt Form Consideration :
- Compare free base vs. hydrochloride salt bioavailability (hydrochloride may enhance solubility) .
- Metadata Analysis :
- Review synthetic routes—impurities (e.g., unreacted diethylamine) may skew results .
Q. What strategies optimize this compound’s reactivity in multicomponent reactions?
- Methodological Answer :
- Leverage Functional Groups :
- The carboxylic acid enables amide coupling (e.g., EDC/HOBt activation) .
- The diethylamino group acts as a weak base, facilitating acid-catalyzed condensations .
- Reaction Design :
- Use microwave-assisted synthesis to accelerate reactions involving the thiophene core .
- Screen solvents (e.g., DMF for polar aprotic conditions) to enhance nucleophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
